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Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the pharmacokinetic (PK) profile of MT-802 is

limited. This document provides a structured overview based on available data and outlines

standard methodologies and theoretical frameworks relevant to the early-stage research of a

proteolysis-targeting chimera (PROTAC) like MT-802.

Introduction
MT-802 is a potent, cereblon-based proteolysis-targeting chimera (PROTAC) that induces the

degradation of Bruton's tyrosine kinase (BTK).[1][2] It has demonstrated effectiveness against

both wild-type BTK and the C481S mutant, which is associated with resistance to ibrutinib in

chronic lymphocytic leukemia (CLL). While MT-802 has shown a promising degradation profile,

its initial pharmacokinetic properties were deemed unsuitable for in vivo development, leading

to further medicinal chemistry efforts to improve its profile.[3] This guide summarizes the known

information and provides a framework for understanding the key pharmacokinetic parameters

and experimental protocols relevant to MT-802 and similar molecules.

Core Pharmacokinetic Parameters
Quantitative pharmacokinetic data for MT-802 in the public domain is sparse. However, one

key study reported that in mice, MT-802 exhibited a high clearance (1662 mL/min/kg) and a

short half-life (0.119 h), indicating rapid elimination from the body.[3] These characteristics
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necessitated the development of analogs with improved pharmacokinetic profiles, such as

SJF620.[3]

For a comprehensive evaluation of a molecule like MT-802, the following parameters would

typically be assessed:

Table 1: Key Pharmacokinetic Parameters for MT-802 and Analogs
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Parameter Description
Reported Value for
MT-802 (in mice)

Ideal
Characteristics for
an Oral Drug

Cmax

Maximum (or peak)

serum concentration

that a drug achieves.

Not Reported

High enough to be in

the therapeutic

window.

Tmax
Time at which the

Cmax is observed.
Not Reported

Relatively short for

rapid onset of action.

AUC

Area under the curve;

total drug exposure

over time.

Not Reported

Sufficient to produce

the desired

therapeutic effect.

t½ (Half-life)

The time required for

the concentration of

the drug in the body to

be reduced by one-

half.

0.119 hours[3]

Long enough for

convenient dosing

intervals (e.g., once or

twice daily).

CL (Clearance)

The volume of plasma

cleared of the drug

per unit time.

1662 mL/min/kg[3]

Low to moderate to

avoid rapid

elimination.

Vd (Volume of

Distribution)

The theoretical

volume that would be

necessary to contain

the total amount of an

administered drug at

the same

concentration that it is

observed in the blood

plasma.

Not Reported

Dependent on the

target tissue

distribution.

F (Bioavailability)

The fraction of an

administered dose of

unchanged drug that

reaches the systemic

circulation.

Not Reported

High for oral

administration to

ensure sufficient drug

absorption.
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Mechanism of Action: BTK Degradation Pathway
MT-802 functions by recruiting BTK to the cereblon E3 ubiquitin ligase complex, which leads to

the ubiquitination and subsequent degradation of BTK by the proteasome.[1][2] This

mechanism of action is distinct from traditional inhibitors and is a key consideration in its

pharmacokinetic and pharmacodynamic evaluation.
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Caption: Mechanism of action of MT-802 leading to BTK degradation.
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Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of MT-802 are not publicly

available. However, standard preclinical pharmacokinetic studies typically involve the following

methodologies:

In Vivo Pharmacokinetic Study in Mice:

Animal Model: Male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.

Drug Formulation and Administration: MT-802 is formulated in a suitable vehicle (e.g., a

solution of DMSO, PEG300, Tween 80, and saline).[2] A single dose is administered via

intravenous (IV) injection (for determining clearance and volume of distribution) and oral

gavage (for assessing oral bioavailability).

Blood Sampling: Blood samples are collected at multiple time points post-administration

(e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or via cardiac puncture at the

terminal time point. Plasma is separated by centrifugation.

Bioanalysis: The concentration of MT-802 in plasma samples is quantified using a validated

analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-

compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine

the key PK parameters listed in Table 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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